molecular formula C17H24BrN3O B4375554 N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide

Cat. No.: B4375554
M. Wt: 366.3 g/mol
InChI Key: XTJNHPZHCHRAJZ-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide is a compound that features a pyrazole ring substituted with a bromine atom and an adamantane moiety

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve moderate temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with certain receptors in the brain, potentially modulating their activity. The pyrazole ring can also interact with various enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and adamantane-containing molecules. Examples include:

Uniqueness

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide is unique due to the combination of the pyrazole and adamantane moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(4-bromopyrazol-1-yl)propyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O/c18-15-10-20-21(11-15)3-1-2-19-16(22)17-7-12-4-13(8-17)6-14(5-12)9-17/h10-14H,1-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJNHPZHCHRAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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